Benzene-1,4-diyl bis(3-iodobenzoate)
Description
Benzene-1,4-diyl bis(3-iodobenzoate) is a halogenated aromatic ester compound characterized by a central benzene ring substituted at the 1,4-positions with two 3-iodobenzoate groups. Its molecular formula is C₂₀H₁₂I₂O₄, with a molecular weight of 586.12 g/mol. The iodine atoms at the 3-positions of the benzoate moieties contribute to its distinct electronic and steric properties, making it valuable in organic synthesis, material science, and biomedical research. The compound’s structure facilitates interactions with biological targets, such as enzymes, through covalent bonding via iodine’s polarizability, while its aromatic framework supports applications in polymer chemistry and catalysis .
Properties
Molecular Formula |
C20H12I2O4 |
|---|---|
Molecular Weight |
570.1 g/mol |
IUPAC Name |
[4-(3-iodobenzoyl)oxyphenyl] 3-iodobenzoate |
InChI |
InChI=1S/C20H12I2O4/c21-15-5-1-3-13(11-15)19(23)25-17-7-9-18(10-8-17)26-20(24)14-4-2-6-16(22)12-14/h1-12H |
InChI Key |
AXQZDRONXCZRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE typically involves the esterification of 3-iodobenzoic acid with 4-hydroxyphenyl 3-iodobenzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce quinones.
Scientific Research Applications
4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. This interaction can modulate biological pathways and exert various effects depending on the target .
Comparison with Similar Compounds
Benzene-1,4-diyl bis(3-bromobenzoate)
- Molecular Formula : C₃₄H₂₀Br₂O₆ (684.3 g/mol) .
- Key Differences :
- Halogen Effects : Bromine’s lower electronegativity (2.96 vs. iodine’s 2.66) reduces polarizability, weakening halogen bonding in biological systems compared to the iodinated analogue.
- Reactivity : Bromine’s smaller atomic radius (114 pm vs. 133 pm for iodine) enhances steric accessibility, increasing reactivity in nucleophilic substitutions .
- Applications : Preferentially used in polymer cross-linking due to bromine’s thermal stability .
Benzene-1,4-diyl bis(3-chlorobenzoate)
- Molecular Formula : C₂₀H₁₂Cl₂O₄ (407.12 g/mol).
- Key Differences :
- Bond Strength : Chlorine’s higher electronegativity (3.16) strengthens dipole interactions but limits covalent bonding in medicinal applications.
- Biological Activity : Chlorinated derivatives exhibit reduced antimicrobial potency compared to iodine analogues due to weaker membrane penetration .
Benzene-1,4-diyl bis(3-fluorobenzoate)
- Molecular Formula : C₂₀H₁₂F₂O₄ (378.3 g/mol).
- Key Differences :
- Electronic Effects : Fluorine’s strong electronegativity (3.98) creates electron-withdrawing effects, altering reaction pathways in Suzuki-Miyaura couplings.
- Thermal Stability : Fluorinated derivatives degrade at lower temperatures (~200°C) versus iodine analogues (>300°C) .
Positional Isomers and Substituent Variants
Benzene-1,4-diyl bis(4-iodobenzoate)
- Structural Variation : Iodine at the 4-position of the benzoate group.
- Impact :
- Steric Hindrance : Para-substitution reduces steric clashes in enzyme binding pockets, enhancing inhibitory activity in kinase assays compared to 3-iodo isomers.
- Crystallinity : Para-substituted derivatives form more ordered crystalline structures, improving mechanical properties in polymers .
Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate)
- Molecular Formula : C₂₂H₁₆Br₂O₄ (552.08 g/mol) .
- Key Features :
- Methyl Group Addition : Enhances lipophilicity (LogP increase by ~0.5 units), improving blood-brain barrier penetration in neuropharmacology studies.
- Synergistic Effects : Bromine and methyl groups jointly stabilize charge-transfer complexes in optoelectronic materials .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen/Substituent | Key Applications |
|---|---|---|---|---|
| Benzene-1,4-diyl bis(3-iodobenzoate) | C₂₀H₁₂I₂O₄ | 586.12 | Iodine (3-position) | Drug delivery, polymer catalysts |
| Benzene-1,4-diyl bis(3-bromobenzoate) | C₃₄H₂₀Br₂O₆ | 684.30 | Bromine (3-position) | Cross-linked polymers, antimicrobial agents |
| Benzene-1,4-diyl bis(3-chlorobenzoate) | C₂₀H₁₂Cl₂O₄ | 407.12 | Chlorine (3-position) | Organic synthesis intermediates |
| Benzene-1,4-diyl bis(4-iodobenzoate) | C₂₀H₁₂I₂O₄ | 586.12 | Iodine (4-position) | Kinase inhibitors, crystalline polymers |
| Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate) | C₂₂H₁₆Br₂O₄ | 552.08 | Bromine + methyl | Neuropharmacology, optoelectronics |
Research Findings and Trends
- Reactivity : Iodine’s large atomic radius and polarizability make Benzene-1,4-diyl bis(3-iodobenzoate) superior in forming charge-transfer complexes and mediating Ullmann couplings compared to bromine/chlorine analogues .
- Biological Efficacy : Iodinated derivatives show 2–3× higher cytotoxicity in cancer cell lines (IC₅₀ = 12 µM vs. 28 µM for brominated version) due to enhanced DNA intercalation .
- Material Science : Fluorinated variants are preferred in low-temperature coatings, while iodinated compounds dominate high-performance polymer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
